N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
Synthesis Analysis
A convenient and efficient synthetic approach for the synthesis of 5-substituted 3-aryl-4,5-dihydroisoxazoles is reported . In the presence of triethylamine, a series of hydroximoyl chlorides were transformed into nitrile oxides, followed by reaction with N-vinyl-2-pyrrolidinone (or 4-vinylpyridine) by a 1,3-dipolar cycloaddition to give novel 4,5-dihydroisoxazole derivatives .Chemical Reactions Analysis
The compound is involved in a 1,3-dipolar cycloaddition reaction . Nitrile oxides are one kind of the most reactive 1,3-dipoles which can undergo reactions smoothly with substituted alkenes to give substituted 4,5-dihydroisoxazoles .Scientific Research Applications
Crystal Structure and Surface Analysis
Research has explored the synthesis of new derivatives related to the compound of interest, focusing on their crystal structure and surface interactions. For instance, compounds with similar benzo[d][1,3]dioxole moieties have been synthesized and characterized through crystallographic and surface analysis techniques, revealing insights into their molecular configurations and intermolecular interactions (Kumara, Naveen, & Lokanath, 2017).
Synthesis of Heterobifunctional Coupling Agents
The compound has been studied in the context of synthesizing heterobifunctional coupling agents, which are crucial for chemoselective conjugation of proteins and enzymes. This research highlights an efficient synthesis pathway, yielding high-purity products suitable for biochemical applications (Reddy et al., 2005).
Novel Bicyclic Systems
Studies have also focused on the synthesis of novel bicyclic systems incorporating pyrrolidin-2-one structures, which are relevant to the compound . These research efforts aim to expand the chemical space of such compounds and explore their potential biological activities (Kharchenko, Detistov, & Orlov, 2008).
Molecular Interaction Studies
Investigations into the molecular interactions of similar compounds with biological receptors offer insights into their potential therapeutic applications. For example, studies on cannabinoid receptor antagonists provide a foundation for understanding the bioactivity and receptor affinity of related compounds (Shim et al., 2002).
Future Directions
Properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-17-2-1-5-21(17)14-6-12(8-19-10-14)9-20-18(23)13-3-4-15-16(7-13)25-11-24-15/h3-4,6-8,10H,1-2,5,9,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULMHORITOAFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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